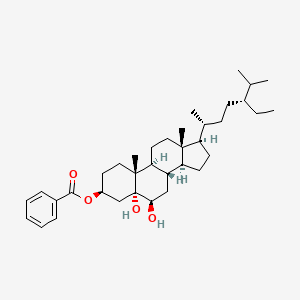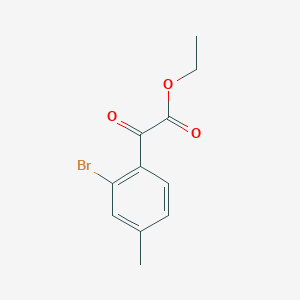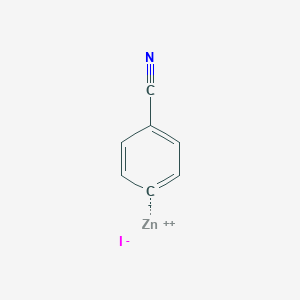![molecular formula C8H12Cl2O B13967209 6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane CAS No. 75906-17-1](/img/structure/B13967209.png)
6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dichloro-1-ethoxybicyclo[310]hexane is an organic compound with the molecular formula C8H12Cl2O It is a bicyclic compound featuring a three-membered ring fused to a six-membered ring, with two chlorine atoms and an ethoxy group attached to the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane typically involves the cyclopropanation of suitable precursors. One common method is the stereoselective intramolecular cyclopropanation of alpha-diazoacetates via Co(II)-based metalloradical catalysis . This method allows for the formation of the bicyclic structure with high stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the bicyclic structure or remove the chlorine atoms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might introduce hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
6,6-Dichloro-1-ethoxybicyclo[31
Chemistry: It can be used as a building block for the synthesis of more complex molecules due to its unique bicyclic structure.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmacophore or its derivatives as therapeutic agents.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane depends on its specific application. In chemical reactions, its reactivity is influenced by the strain in the bicyclic structure and the presence of electron-withdrawing chlorine atoms. These factors can affect the compound’s interaction with reagents and catalysts, leading to various reaction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with a similar structure but different substituents.
6,6-Dichloro-1-methoxybicyclo[3.1.0]hexane: Similar structure with a methoxy group instead of an ethoxy group.
6,6-Dichloro-1-propoxy-bicyclo[3.1.0]hexane: Similar structure with a propoxy group.
Uniqueness
6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane is unique due to its specific combination of substituents and the resulting chemical properties. The presence of the ethoxy group and two chlorine atoms provides distinct reactivity patterns compared to its analogs, making it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
75906-17-1 |
|---|---|
Formule moléculaire |
C8H12Cl2O |
Poids moléculaire |
195.08 g/mol |
Nom IUPAC |
6,6-dichloro-1-ethoxybicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H12Cl2O/c1-2-11-7-5-3-4-6(7)8(7,9)10/h6H,2-5H2,1H3 |
Clé InChI |
RWEMKQOYDZEILV-UHFFFAOYSA-N |
SMILES canonique |
CCOC12CCCC1C2(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)



![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)

![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone](/img/structure/B13967221.png)
